Polyglyceryl-6 stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

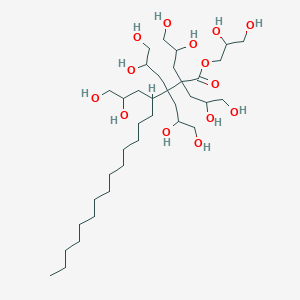

Polyglyceryl-6 stearate: is a compound derived from glycerin and stearic acid. It is primarily used as an emulsifier in various cosmetic and personal care products. This compound helps in mixing oil and water, creating stable emulsions. It is PEG-free and based on renewable raw materials, making it an eco-friendly choice .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polyglyceryl-6 stearate is synthesized through a polycondensation reaction of glycerol, followed by esterification with stearic acid. The polycondensation reaction involves heating glycerol to form polyglycerol, which is then reacted with stearic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of renewable raw materials. The process typically includes the following steps:

Polycondensation of Glycerol: Glycerol is heated to form polyglycerol.

Esterification: The polyglycerol is then esterified with stearic acid under controlled conditions to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Polyglyceryl-6 stearate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Glycerol and stearic acid.

Conditions: Polycondensation of glycerol is carried out at elevated temperatures, followed by esterification with stearic acid.

Major Products Formed: The primary product formed from these reactions is this compound. No significant by-products are typically formed under controlled conditions .

Applications De Recherche Scientifique

Chemistry: Polyglyceryl-6 stearate is used as an emulsifier in various chemical formulations. It helps in stabilizing emulsions and improving the texture of products .

Biology: In biological research, this compound is used in formulations for drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating active ingredients .

Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients on the skin .

Industry: In the cosmetic and personal care industry, this compound is widely used in products such as lotions, creams, and sunscreens. It provides moisturization and enhances the stability of formulations .

Mécanisme D'action

Polyglyceryl-6 stearate acts as an emulsifier by reducing the surface tension between oil and water phases, allowing them to mix and form stable emulsions. The molecular structure of this compound, which includes both hydrophilic (water-attracting) and lipophilic (oil-attracting) components, enables it to interact with both oil and water molecules, stabilizing the emulsion .

Comparaison Avec Des Composés Similaires

- Polyglyceryl-6 behenate

- Polyglyceryl-6 distearate

- Polyglyceryl-10 caprylate

Comparison: Polyglyceryl-6 stearate is unique due to its specific combination of glycerol and stearic acid, which provides excellent emulsifying properties and moisturization. Compared to polyglyceryl-6 behenate and polyglyceryl-6 distearate, this compound is particularly effective in low-viscous formulations such as serums and sprays .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUIJTXNGADSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-65-7 |

Source

|

| Record name | Polyglyceryl-6 stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)

![{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine](/img/structure/B3316794.png)

![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)

![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B3316827.png)

![2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B3316854.png)